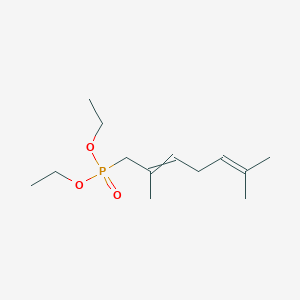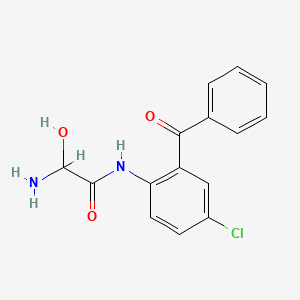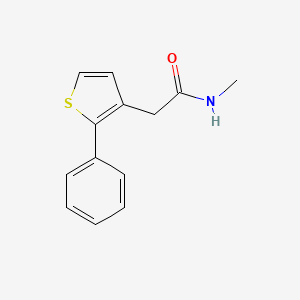![molecular formula C24H20O2 B14521172 5-([1,1'-Biphenyl]-4-yl)-1-(4-methoxyphenyl)penta-2,4-dien-1-one CAS No. 62643-82-7](/img/structure/B14521172.png)
5-([1,1'-Biphenyl]-4-yl)-1-(4-methoxyphenyl)penta-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-([1,1’-Biphenyl]-4-yl)-1-(4-methoxyphenyl)penta-2,4-dien-1-one” is an organic compound that belongs to the class of conjugated dienones. These compounds are characterized by the presence of two double bonds separated by a single bond, which can participate in various chemical reactions. The compound features a biphenyl group and a methoxyphenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-([1,1’-Biphenyl]-4-yl)-1-(4-methoxyphenyl)penta-2,4-dien-1-one” typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Formation of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through an electrophilic aromatic substitution reaction using anisole as the starting material.
Coupling of the Two Groups: The final step involves coupling the biphenyl and methoxyphenyl groups through a Wittig reaction to form the conjugated dienone structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
“5-([1,1’-Biphenyl]-4-yl)-1-(4-methoxyphenyl)penta-2,4-dien-1-one” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dienone to a saturated ketone or alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or ketones.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism by which “5-([1,1’-Biphenyl]-4-yl)-1-(4-methoxyphenyl)penta-2,4-dien-1-one” exerts its effects depends on its interaction with molecular targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and biological responses. Detailed studies are required to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-3-buten-2-one: A simpler conjugated dienone with similar reactivity.
1,3-Diphenyl-2-propen-1-one: Another conjugated dienone with a different substitution pattern.
4-Methoxy-1,2-diphenyl-1-butanone: A related compound with a methoxy group and a different carbon chain length.
Uniqueness
“5-([1,1’-Biphenyl]-4-yl)-1-(4-methoxyphenyl)penta-2,4-dien-1-one” is unique due to its specific substitution pattern and the presence of both biphenyl and methoxyphenyl groups
Properties
CAS No. |
62643-82-7 |
|---|---|
Molecular Formula |
C24H20O2 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-5-(4-phenylphenyl)penta-2,4-dien-1-one |
InChI |
InChI=1S/C24H20O2/c1-26-23-17-15-22(16-18-23)24(25)10-6-5-7-19-11-13-21(14-12-19)20-8-3-2-4-9-20/h2-18H,1H3 |
InChI Key |
NJVATGSFZCBQQL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC=CC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-2-[(methylsulfanyl)carbonothioyl]nonanoic acid](/img/structure/B14521091.png)
![{2-[Hydroxy(diphenyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14521099.png)
![1-Amino-3-{4-[2-(tert-butylsulfanyl)ethoxy]phenoxy}propan-2-ol](/img/structure/B14521104.png)
![2-[3-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]pyridine](/img/structure/B14521112.png)
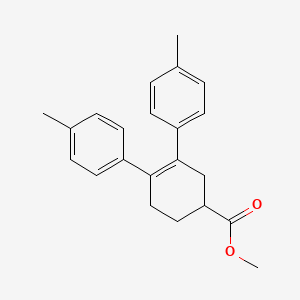

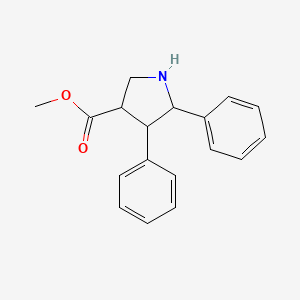
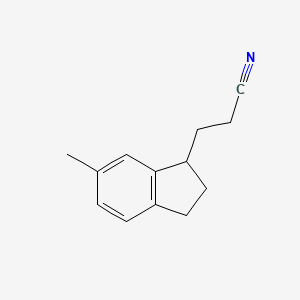
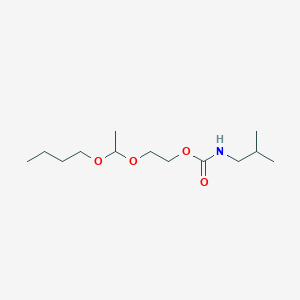
![[Hydroxy(phenoxy)phosphoryl]acetic acid](/img/structure/B14521152.png)
![P-{Anilino[(phenylcarbamoyl)amino]methyl}-N,N'-diphenylphosphonic diamide](/img/structure/B14521154.png)
